![molecular formula C22H25N5O3 B2560099 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 850780-96-0](/img/structure/B2560099.png)
3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Pyridine Moiety: The pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinazoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydroxylated derivatives.
科学的研究の応用
3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which are used as antipsychotic drugs, contain the piperazine ring.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins, contain the pyridine moiety.
Uniqueness
The uniqueness of 3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of the quinazoline, piperazine, and pyridine structures, which confer distinct chemical and biological properties. This unique combination allows for diverse applications and potential therapeutic benefits.
特性
IUPAC Name |
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c28-20(26-15-13-25(14-16-26)19-9-3-5-11-23-19)10-4-6-12-27-21(29)17-7-1-2-8-18(17)24-22(27)30/h1-3,5,7-9,11H,4,6,10,12-16H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSRXIZRVVCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
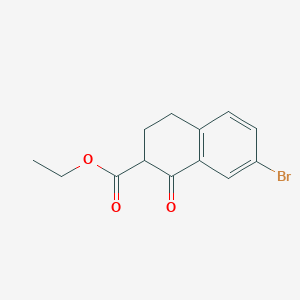

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)
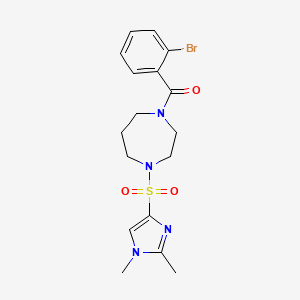

![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2560030.png)
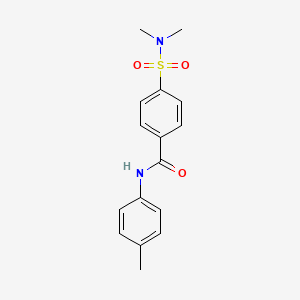
![1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2560032.png)
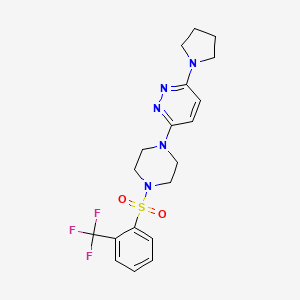
![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)
![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)
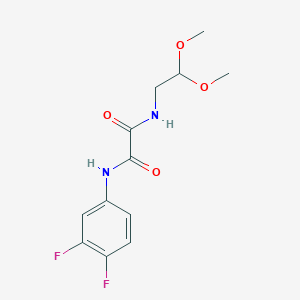
![2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2560037.png)

